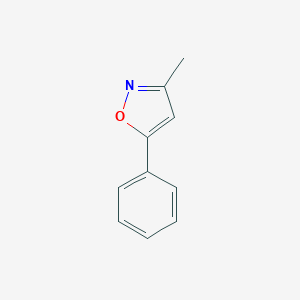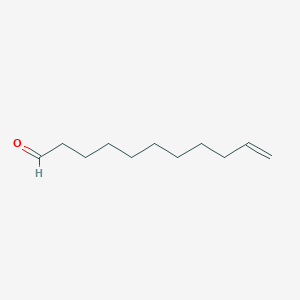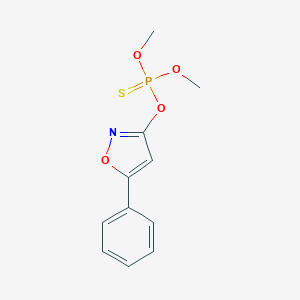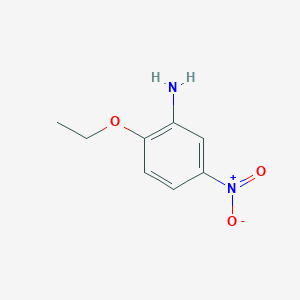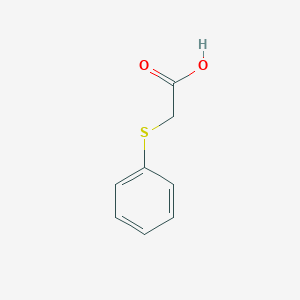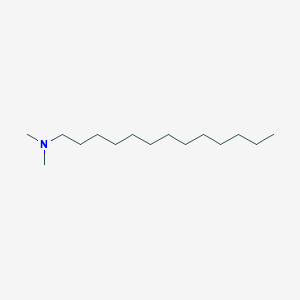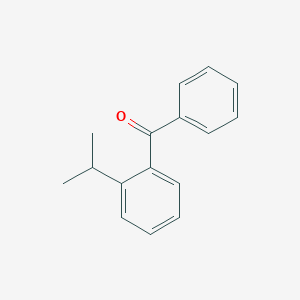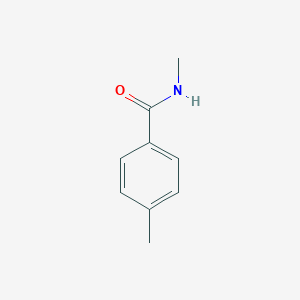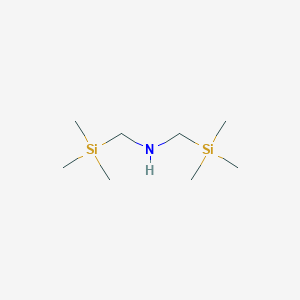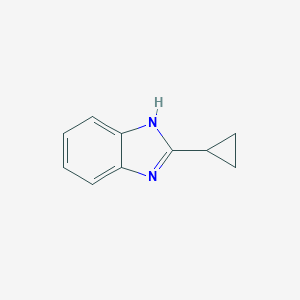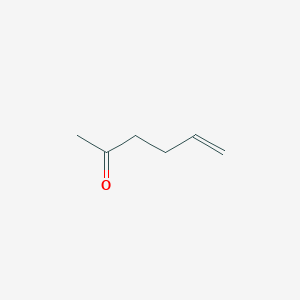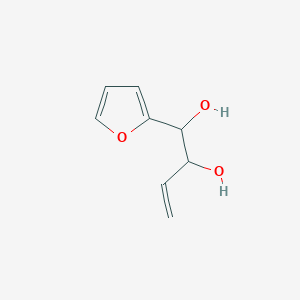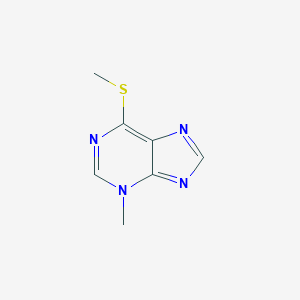
3-Methyl-6-methylthiopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-methylthiopurine is a naturally occurring purine derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound has been studied extensively for its unique properties and mechanisms of action, making it a valuable tool for understanding various biological processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-methylthiopurine is not fully understood, but it is believed to act by inhibiting various enzymes and processes involved in DNA replication and cell division. This makes it a valuable tool for studying these processes in both healthy and diseased cells.
Biochemical and Physiological Effects:
3-Methyl-6-methylthiopurine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA synthesis and cell division, induction of apoptosis, and inhibition of viral replication. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-6-methylthiopurine in lab experiments is its unique properties and mechanisms of action, which allow researchers to study various biological processes in detail. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in order to ensure accurate results.
Orientations Futures
There are many potential future directions for research involving 3-Methyl-6-methylthiopurine. One area of focus could be the development of new therapies for viral infections and cancer using this compound. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-methylthiopurine can be achieved through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 6-chloropurine with methanethiol in the presence of a base, followed by purification through chromatography techniques.
Applications De Recherche Scientifique
3-Methyl-6-methylthiopurine has been extensively studied for its potential applications in drug development and biological research. It has been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new therapies. Additionally, it has been used as a tool in biochemical and physiological studies, allowing researchers to better understand the mechanisms of various biological processes.
Propriétés
Numéro CAS |
1008-08-8 |
|---|---|
Nom du produit |
3-Methyl-6-methylthiopurine |
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
3-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3 |
Clé InChI |
JZJPPRVXJHAHQM-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
SMILES canonique |
CN1C=NC(=C2C1=NC=N2)SC |
Autres numéros CAS |
1008-08-8 |
Synonymes |
3-Methyl-6-methylthio-3H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



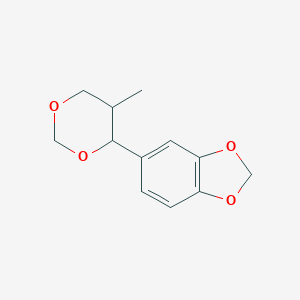
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
